molecular formula C22H20ClN5O2S B2463035 2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1040643-63-7

2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2463035
CAS RN: 1040643-63-7
M. Wt: 453.95
InChI Key: AFYHCTNAGITSNM-UHFFFAOYSA-N
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Description

The compound “2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . This core is substituted with various functional groups, including a chlorobenzyl thio group, an acetamide group, and a dimethylphenyl group.


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as 1H and 13C NMR, IR and RAMAN spectroscopy, and chromato-mass spectrometry . The molecular formula of this compound is C22H20ClN5O2S and its molecular weight is 453.95.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various techniques such as NMR, IR and RAMAN spectroscopy, and chromato-mass spectrometry . The molecular formula of this compound is C22H20ClN5O2S and its molecular weight is 453.95.

Scientific Research Applications

Antiproliferative Activity

Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazine, similar to the compound , have been studied for their antiproliferative activity. These compounds, in their ester form, have demonstrated the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Biological Properties and Synthesis

Compounds containing [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, structurally related to the subject compound, have attracted attention due to their varied biological properties. Efforts have been made to synthesize novel acetamides containing these structures and to evaluate their pharmacological activities (Karpina et al., 2019).

Antiviral Activity

Studies have been conducted on derivatives of [1,2,4]triazolo[4,3-b]pyridazine for their antiviral properties. Some of these derivatives have shown promising activity against hepatitis A virus (HAV), indicating potential therapeutic applications (Shamroukh & Ali, 2008).

Medicinal Chemistry and Pharmaceutical Importance

The compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which shares a core structure with the compound , has been highlighted for its significance in medicinal chemistry. The compound and its analogs have shown pharmaceutical importance, leading to further structural analysis and theoretical studies (Sallam et al., 2021).

Positive Inotropic Activity

Compounds structurally related to [1,2,4]triazolo[4,3-a]pyridazine have been synthesized and evaluated for their positive inotropic activity, which is crucial for heart muscle contractions. Some derivatives have shown promising results, outperforming existing drugs in certain cases (Wu et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities. The structure–activity relationship of biologically important 1,2,4-triazolo[4,3-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, could be a focus of future research .

properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-14-3-8-18(11-15(14)2)24-20(29)12-27-22(30)28-19(25-27)9-10-21(26-28)31-13-16-4-6-17(23)7-5-16/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYHCTNAGITSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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